2,8-Dibromo-4,6-bis(diphenylphosphino)-5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Dibromo-4,6-bis(diphenylphosphino)-5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine is a complex organophosphorus compound It is characterized by the presence of bromine atoms and diphenylphosphino groups attached to a dibenzoazepine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dibromo-4,6-bis(diphenylphosphino)-5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the dibenzoazepine core, which is then brominated to introduce bromine atoms at the 2 and 8 positions.
Phosphination: The brominated dibenzoazepine is then subjected to a phosphination reaction using diphenylphosphine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,8-Dibromo-4,6-bis(diphenylphosphino)-5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Oxidation and Reduction: The diphenylphosphino groups can be oxidized to phosphine oxides or reduced back to phosphines under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium or Grignard reagents, which facilitate the substitution of bromine atoms.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the phosphine groups.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce phosphine oxides back to phosphines.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted dibenzoazepine derivatives can be obtained.
Oxidation Products: The primary oxidation product is the corresponding phosphine oxide.
Reduction Products: The reduction of phosphine oxides yields the original phosphine compound.
Scientific Research Applications
2,8-Dibromo-4,6-bis(diphenylphosphino)-5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,8-Dibromo-4,6-bis(diphenylphosphino)-5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The diphenylphosphino groups play a crucial role in stabilizing the metal center and enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
4,6-Bis(diphenylphosphino)phenoxazine: This compound has a similar diphenylphosphino functional group but differs in the core structure, which is based on phenoxazine.
2,6-Bis(diphenylphosphino)bromobenzene: Another related compound with diphenylphosphino groups attached to a bromobenzene core.
Uniqueness
2,8-Dibromo-4,6-bis(diphenylphosphino)-5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine is unique due to its dibenzoazepine backbone, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications where other similar compounds may not perform as well .
Properties
Molecular Formula |
C39H31Br2NP2 |
---|---|
Molecular Weight |
735.4 g/mol |
IUPAC Name |
(3,8-dibromo-1-diphenylphosphanyl-11-methyl-5,6-dihydrobenzo[b][1]benzazepin-10-yl)-diphenylphosphane |
InChI |
InChI=1S/C39H31Br2NP2/c1-42-38-28(24-30(40)26-36(38)43(32-14-6-2-7-15-32)33-16-8-3-9-17-33)22-23-29-25-31(41)27-37(39(29)42)44(34-18-10-4-11-19-34)35-20-12-5-13-21-35/h2-21,24-27H,22-23H2,1H3 |
InChI Key |
WUAGBZYYYYTJIW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCC3=C1C(=CC(=C3)Br)P(C4=CC=CC=C4)C5=CC=CC=C5)C=C(C=C2P(C6=CC=CC=C6)C7=CC=CC=C7)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.